1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Overview
Description
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is an organic compound with the chemical formula C11H10FN. This compound is characterized by a cyclobutane ring substituted with a 2-fluorophenyl group and a carbonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of antiepileptic and antidepressant drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
- 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
- 1-(2-Methylphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in drug design and synthesis .
Biological Activity
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorinated phenyl group is thought to enhance its lipophilicity and biological interactions, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C10H10FN
- Molecular Weight : 169.19 g/mol
- Structure : The compound features a cyclobutane ring with a carbonitrile group and a 2-fluorophenyl substituent, which influences its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
- Anticancer Activity : There is ongoing research into its efficacy against cancer cells, with some studies indicating that it may modulate pathways involved in cell proliferation and apoptosis.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction may be influenced by the presence of the fluorine atom, which can enhance binding affinities to biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Screening :
- A study evaluated a series of cyclobutane derivatives for their antimicrobial properties, finding that compounds with fluorinated groups exhibited enhanced activity against Gram-positive bacteria.
- Results Summary :
Compound % Inhibition (MIC) Target This compound 75% (10 µM) S. aureus Control Compound 50% (20 µM) S. aureus -
Anticancer Activity :
- Research on structurally similar compounds indicated significant cytotoxicity against various cancer cell lines. For instance, derivatives containing fluorinated phenyl groups demonstrated improved potency in inhibiting cell growth in breast cancer models.
- Cell Line Response :
Compound IC50 (µM) Cell Line This compound 15 µM MCF-7 Reference Drug 10 µM MCF-7
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | Cyclobutane ring, different fluorine position | Potentially different anticancer activity |
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | Two fluorine atoms, carboxylic acid group | Enhanced enzyme inhibition |
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABHBZCJSJJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627800 | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-63-0 | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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